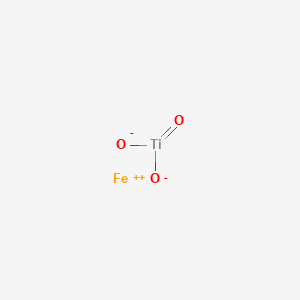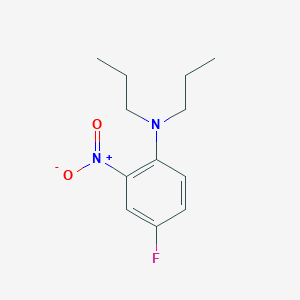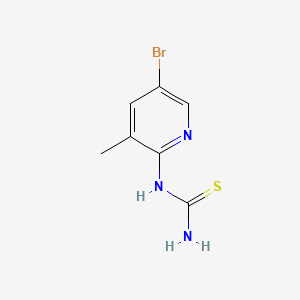
N-(3-Bromo-2-pyridyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromo-2-pyridyl)thiourea is an organosulfur compound with the molecular formula C6H6BrN3S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 3-bromo-2-pyridyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(3-Bromo-2-pyridyl)thiourea can be synthesized through the reaction of 3-bromo-2-pyridineamine with thiourea. The reaction typically occurs in an aqueous medium, where the amine group of 3-bromo-2-pyridineamine reacts with the thiocarbonyl group of thiourea to form the desired product. The reaction conditions often involve mild heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of solvents such as ethanol or methanol can also enhance the solubility of reactants and products, making the process more efficient.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Bromo-2-pyridyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The pyridyl ring can undergo reduction reactions to form dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under reflux conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include N-(3-azido-2-pyridyl)thiourea or N-(3-thiocyanato-2-pyridyl)thiourea.
Oxidation Reactions: Products include sulfonyl derivatives like N-(3-bromo-2-pyridyl)sulfonylurea.
Reduction Reactions: Products include dihydropyridine derivatives.
Applications De Recherche Scientifique
N-(3-Bromo-2-pyridyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: It serves as a ligand in coordination chemistry, forming complexes with transition metals that have potential biological activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the development of agrochemicals, particularly as a precursor for herbicides and pesticides.
Mécanisme D'action
The mechanism of action of N-(3-Bromo-2-pyridyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom in the pyridyl ring can also participate in halogen bonding, further stabilizing the interaction with the target. These interactions can disrupt normal cellular processes, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
N-(2-Pyridyl)thiourea: Similar structure but lacks the bromine atom, resulting in different reactivity and biological activity.
N-(4-Bromo-2-pyridyl)thiourea: Similar structure but with the bromine atom in a different position, affecting its chemical properties and applications.
N-(3-Chloro-2-pyridyl)thiourea: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological effects.
Uniqueness: N-(3-Bromo-2-pyridyl)thiourea is unique due to the presence of the bromine atom at the 3-position of the pyridyl ring, which influences its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing its interaction with molecular targets and potentially increasing its efficacy in various applications.
Propriétés
IUPAC Name |
(3-bromopyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3S/c7-4-2-1-3-9-5(4)10-6(8)11/h1-3H,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOYECWBRSLLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-bromo-3-chloro-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B8208326.png)











